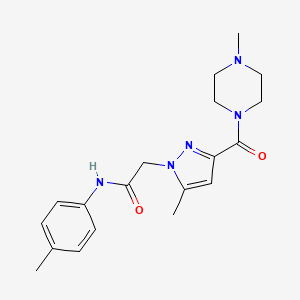

![molecular formula C20H15N5O B2512373 3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one CAS No. 881567-74-4](/img/structure/B2512373.png)

3-(1-phenylethyl)benzo[4,5]imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[4,5]imidazo[1,2-a]pyrimidines are a type of nitrogen heterocycles . These heterocyclic rings are found in various living systems ranging from the smallest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores . They have the potential to be used not only as drugs, but also as organoelectronic materials and fluorescent materials .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines has been achieved by a wide range of methodologies over the last decade . For example, a mixture of benzaldehyde, ethyl acetoacetate, 2-aminobenzimidazole, and [(4-SO3H)BMIM]HSO4 was heated at 100 °C .Chemical Reactions Analysis

The reactions for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Applications

- Compounds structurally related to the specified chemical have been designed and prepared as antirhinovirus agents, showing the potential for treating infections caused by human rhinoviruses (Hamdouchi et al., 1999).

- Novel antimicrobial additives based on pyrimidine derivatives, including those structurally similar to the specified chemical, have been developed for incorporation into polyurethane varnishes and printing ink pastes, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015).

Antineoplastic Activity

- A series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have been synthesized, showing variable degrees of antineoplastic activity against certain cell lines, indicating their potential in cancer treatment (Abdel-Hafez, 2007).

Synthesis and Characterization

- Efficient synthetic methodologies have been developed for creating benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, including green synthesis approaches and the use of catalyst-free conditions, highlighting the environmental and economic benefits of these processes (Reddy et al., 2014).

- The structural elucidation and spectral analysis of synthesized compounds provide insights into their potential applications in materials science and pharmaceuticals, with some showing promise as antimicrobial agents (Prasoona et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1-phenylethyl)-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c1-13(14-7-3-2-4-8-14)24-12-22-18-15(19(24)26)11-21-20-23-16-9-5-6-10-17(16)25(18)20/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYFPZUPYSLCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512294.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)

![3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2512300.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2512304.png)

![3-Fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2512306.png)

![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide hydrochloride](/img/structure/B2512307.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2512309.png)

![6-[4-(4-Methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2512312.png)